(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 3rd position, and a hydroxymethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol typically involves the chlorination of 3-(trifluoromethyl)pyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting 6-chloro-3-(trifluoromethyl)pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy and duration of action .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol
- (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol
- (6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine)
Uniqueness
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the specific positioning of the chloro, trifluoromethyl, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[6-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-2,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZAPYZGMHNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.